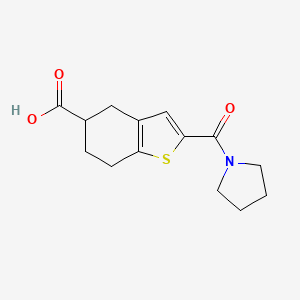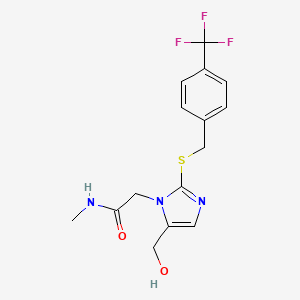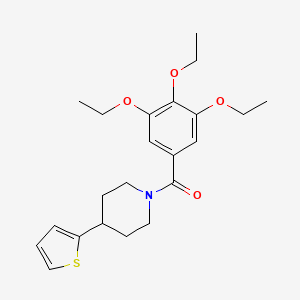
(4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring. Piperidine is a six-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom . These types of structures are common in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are known to be synthesized through various intra- and intermolecular reactions . The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a wide range of reactions .Aplicaciones Científicas De Investigación
Structural and Theoretical Studies
Research on similar compounds involves detailed structural analysis and theoretical calculations. For instance, a study on a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlighted its synthesis and characterization through various spectroscopic techniques. Single crystal X-ray diffraction studies confirmed the piperidine ring adopts a chair conformation, and the structure is stabilized by various inter and intramolecular interactions. Additionally, Hirshfeld surface analysis and three-dimensional energy framework analysis were conducted to quantify intermolecular interactions. Density functional theory (DFT) calculations optimized the structural coordinates, and thermal properties were assessed through thermogravimetric analysis, showcasing the compound's stability across a specific temperature range (C. S. Karthik et al., 2021).
Enzyme Inhibitory Activity and Molecular Docking
Another area of application includes the synthesis, characterization, and evaluation of enzyme inhibitory activities. A study on thiophene-based heterocyclic compounds demonstrated their in vitro inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies revealed significant interactions at the enzyme active sites, indicating the potential for further structural modifications and pharmacological studies related to enzyme inhibitors (A. Cetin et al., 2021).
Antimicrobial Activity
Synthesis and in vitro antimicrobial activity investigations of related compounds, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have shown promising results against pathogenic bacterial and fungal strains. These studies highlight the potential of these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Anticancer Activity
Research into the anticancer activity of thiophene containing 1,3-diarylpyrazole derivatives has been conducted. These compounds exhibited significant growth inhibitory effects on various human cancer cells, including Raji and HL60 cancer cells. The physicochemical properties and drug-likeness values of these compounds were evaluated, suggesting their potential for further development as anticancer agents (Nazan Inceler et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity.
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with
Pharmacokinetics
Based on its structure, it is likely that it is well absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on various factors, including its structure and the specific enzymes present in the body.
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular activity . The specific effects would depend on the nature of the targets and the biochemical pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets
Direcciones Futuras
Propiedades
IUPAC Name |
(4-thiophen-2-ylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S/c1-4-25-18-14-17(15-19(26-5-2)21(18)27-6-3)22(24)23-11-9-16(10-12-23)20-8-7-13-28-20/h7-8,13-16H,4-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVDBMQFLLDERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

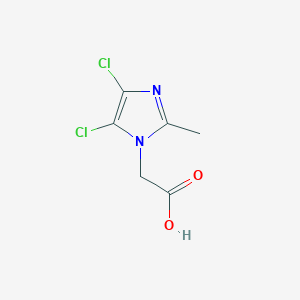
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2996898.png)
![ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B2996899.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2996901.png)
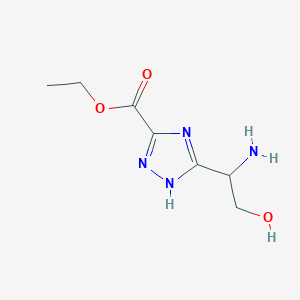

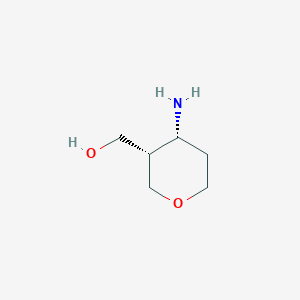
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
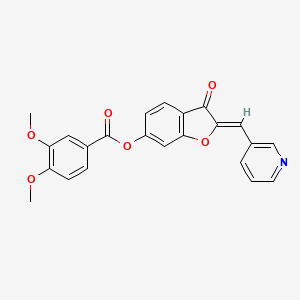

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
